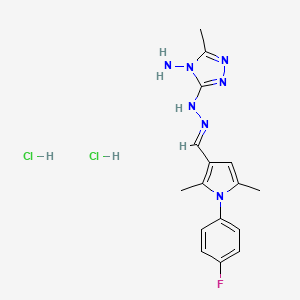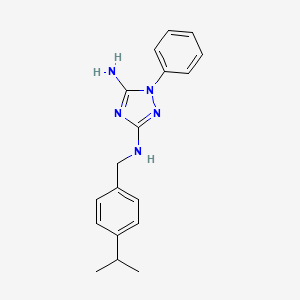
N~3~-(4-isopropylbenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(4-isopropylbenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IBT and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of IBT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. IBT has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, IBT can induce DNA damage and cell death in cancer cells. IBT has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
IBT has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that IBT can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. IBT has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and cell death. In addition, IBT has been shown to enhance plant growth and increase crop yield by improving nutrient uptake and photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
IBT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. IBT is also stable under various conditions and can be easily synthesized using various methods. However, IBT has some limitations, including its limited availability and high cost. IBT is also relatively new in the field of scientific research, and more studies are needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on IBT, including its potential use in combination with other drugs for cancer treatment, its use as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use in agriculture to enhance plant growth and increase crop yield. Other future directions include the development of new synthesis methods for IBT and the study of its mechanism of action in more detail. Overall, IBT has significant potential for various applications in the field of scientific research.
Méthodes De Synthèse
IBT can be synthesized using various methods, including the reaction of 4-isopropylbenzylamine with 1-phenyl-1H-1,2,4-triazole-3,5-diamine in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the yield of IBT depends on the reaction conditions. Other methods of synthesis include the reaction of 4-isopropylbenzyl chloride with 1-phenyl-1H-1,2,4-triazole-3,5-diamine and the reaction of 4-isopropylbenzylamine with 3,5-diamino-1,2,4-triazole in the presence of a catalyst.
Applications De Recherche Scientifique
IBT has potential applications in various fields, including medicine, agriculture, and industry. In medicine, IBT has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. IBT has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, IBT has been studied for its ability to enhance plant growth and increase crop yield. In industry, IBT has been studied for its use as a corrosion inhibitor and as a dye in the textile industry.
Propriétés
IUPAC Name |
1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13(2)15-10-8-14(9-11-15)12-20-18-21-17(19)23(22-18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIVSUZXFAOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

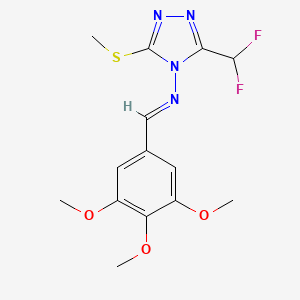
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)
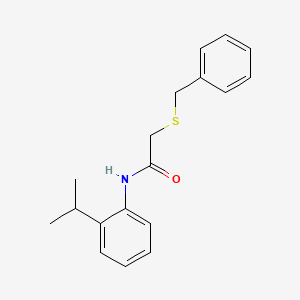

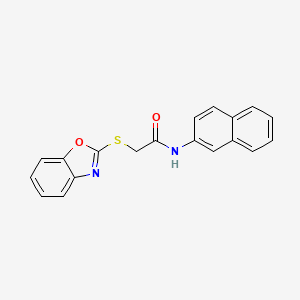
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
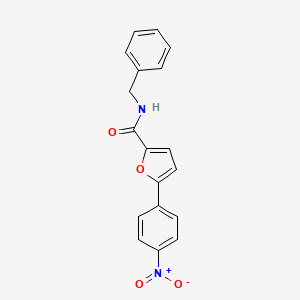
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)
